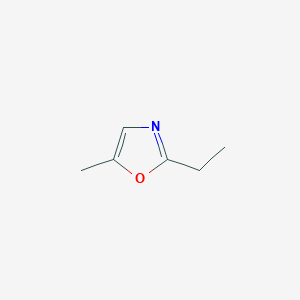

2-Ethyl-5-methyloxazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

42463-54-7 |

|---|---|

Molecular Formula |

C6H9NO |

Molecular Weight |

111.14 g/mol |

IUPAC Name |

2-ethyl-5-methyl-1,3-oxazole |

InChI |

InChI=1S/C6H9NO/c1-3-6-7-4-5(2)8-6/h4H,3H2,1-2H3 |

InChI Key |

ADIDFXCLFPHHLE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=C(O1)C |

Origin of Product |

United States |

Reactivity, Reaction Mechanisms, and Transformation Pathways of 2 Ethyl 5 Methyloxazole Derivatives

Intrinsic Reactivity of the Oxazole (B20620) Ring System

The oxazole ring is an aromatic system, but its aromaticity is less pronounced than that of corresponding thiazoles or imidazoles. This reduced aromatic character makes it more susceptible to certain types of reactions, particularly those that involve ring opening or cycloaddition. adichemistry.com The ring possesses a pyridine-type nitrogen atom at position 3 and a furan-type oxygen atom at position 1. researchgate.net The electronegative oxygen and nitrogen atoms create an electron-deficient ring system, making it generally resistant to electrophilic attack unless activated by electron-donating substituents. researchgate.netwikipedia.org

The acidity of the ring protons follows the order C2 > C5 > C4, with the proton at the C2 position being the most acidic due to the proximity of both heteroatoms. youtube.compharmaguideline.com Deprotonation at C2 with a strong base can lead to the formation of a 2-lithio-oxazole, which is often unstable and can exist in equilibrium with a ring-opened isonitrile. researchgate.netmasterorganicchemistry.com The oxazole ring is a weak base, with protonation occurring at the nitrogen atom. masterorganicchemistry.com

The substituents on the 2-Ethyl-5-methyloxazole ring influence its intrinsic reactivity. The ethyl group at C2 is a weak electron-donating group. The methyl group at C5 is also an electron-donating group, which can increase the electron density at the C4 and C5 positions, impacting the regioselectivity of certain reactions. youtube.com

Substitution Reactions

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the oxazole ring predominantly occur at the C2 position, which is the most electron-deficient carbon atom. adichemistry.comresearchgate.net The presence of a good leaving group at this position facilitates displacement by a nucleophile. adichemistry.com For this compound itself, direct nucleophilic substitution is unlikely as it lacks a suitable leaving group. However, derivatives of this compound, such as a 2-chloro-5-methyloxazole, would be expected to react readily with nucleophiles.

It is important to note that in many instances, nucleophilic attack on the oxazole ring, especially at the C2 position, can lead to ring cleavage rather than a direct substitution. researchgate.netyoutube.com The specific outcome often depends on the nature of the nucleophile and the reaction conditions. For example, treatment of some oxazoles with ammonia (B1221849) can result in ring transformation to an imidazole. researchgate.net

Electrophilic Substitution Reactions

Due to the electron-deficient nature of the oxazole ring, electrophilic aromatic substitution is generally difficult and requires the presence of activating, electron-donating groups on the ring. researchgate.netmasterorganicchemistry.com When such reactions do occur, substitution is directed primarily to the C5 position, or the C4 position if C5 is occupied. researchgate.netwikipedia.orgmasterorganicchemistry.com

In the case of this compound, the ring is substituted at C2 and C5. The methyl group at C5 is an electron-donating group that activates the ring towards electrophilic attack. Therefore, electrophilic substitution would be expected to occur at the C4 position. The ethyl group at C2 has a lesser influence on the C4 position. Reactions such as nitration or halogenation, if they proceed, would yield the 4-substituted-2-ethyl-5-methyloxazole derivative. wikipedia.org

Oxidation and Reduction Processes of Oxazole Derivatives

Singlet Oxygen Photooxidation Kinetics and Mechanisms

Oxazole derivatives are known to be susceptible to oxidation, including photooxidation with singlet oxygen (¹O₂). youtube.comyoutube.com The reaction typically proceeds via a [4+2] Diels-Alder type cycloaddition of singlet oxygen across the C2 and C5 positions of the oxazole ring, forming an unstable endoperoxide intermediate. This intermediate then undergoes further transformation, often leading to ring-opened products.

The rate of this photooxidation is highly dependent on the substituents present on the oxazole ring. Electron-donating groups significantly enhance the reactivity towards singlet oxygen. youtube.com The methyl group at the C5 position in this compound increases the electron density of the ring system, making it more reactive towards ¹O₂ compared to an unsubstituted oxazole. Studies on analogous systems have shown that a C5-methyl substituent can increase the reaction rate constant by a factor of six compared to the unsubstituted analog. youtube.com Conversely, electron-withdrawing groups decrease the rate of oxidation. youtube.com

| Compound Structure | Substituent Effect | Relative Reaction Rate |

|---|---|---|

| Oxazole (unsubstituted) | Baseline | 1x |

| 5-Methyloxazole derivative | Electron-donating group at C5 | ~6x faster youtube.com |

| Oxazole with electron-withdrawing group | Electron-withdrawing group | Slower than baseline youtube.com |

The mechanism suggests that this compound would readily react with singlet oxygen, initiated by the cycloaddition across the C2-C5 diene system, ultimately leading to oxidative cleavage products.

Reductive Transformations (e.g., Lithium Aluminum Hydride)

The reduction of the oxazole ring is a complex process that often results in ring-opening or transformation to non-aromatic heterocycles. youtube.compharmaguideline.com Lithium aluminum hydride (LiAlH₄) is a powerful and non-selective reducing agent capable of reducing a wide variety of functional groups.

When applied to oxazole derivatives, LiAlH₄ is expected to effect a reductive transformation of the ring. Due to the high reactivity of the reagent, the reaction is unlikely to stop at a simple reduction of one of the double bonds to form an oxazoline. Instead, the reaction is anticipated to proceed via hydride attack on the ring carbons (likely C2 or C5), leading to the cleavage of the C-O and/or C-N bonds within the heterocyclic system. pharmaguideline.com The subsequent workup of the reaction mixture would protonate the resulting intermediates, likely yielding open-chain amino alcohol products. The precise structure of the final product would depend on the specific bond cleavage pathway that occurs. This propensity for ring cleavage is a common outcome when oxazoles are treated with strong reducing agents. pharmaguideline.com

Complex Rearrangements and Cycloadditions

The reactivity of oxazole derivatives, including this compound, is characterized by a variety of complex transformations that allow for the generation of diverse molecular architectures. These reactions include isomerization, ring-opening and closing cascades, and cycloadditions, which are fundamental to the synthetic utility of this class of heterocycles.

Isomerization Mechanisms of Oxazole Derivatives

The isomerization of oxazole derivatives can proceed through several mechanistic pathways, often facilitated by acid or base catalysis. One proposed mechanism involves a series of deprotonation and reprotonation steps. nih.gov In this process, a proton is removed from the molecule, leading to an intermediate that can then be reprotonated at a different position, resulting in an isomeric structure. This transformation is driven by the formation of a more stabilized intermediate, such as a benzylic carbocation in relevant substrates. nih.gov Such isomerizations are crucial as they can influence product distribution in synthetic reactions and represent potential pathways for molecular rearrangement.

Ring Opening-Ring Closure Processes

Oxazole derivatives can undergo sophisticated cascade reactions involving sequential ring-opening and ring-closure steps to form complex polycyclic compounds. A notable example is the transformation of derivatives of 2,5-diphenyloxazole (B146863) into aza-polycyclic aromatic products. nih.gov This process is initiated by ionization in the presence of a strong acid, like trifluoromethanesulfonic acid, to generate a dicationic intermediate. nih.gov This intermediate then undergoes charge migration, driven by electrostatic repulsion and the formation of a stabilized carbocation, followed by an intramolecular ring-closure. nih.gov The sequence concludes with a ring-opening step that leads to the final, structurally rearranged product. nih.gov This entire transformation can involve numerous distinct reaction steps, highlighting the intricate reactivity of the oxazole core. nih.gov

Table 1: Example of a Ring-Closure, Ring-Opening Cascade

| Step | Description | Intermediate Type |

|---|---|---|

| 1. Ionization | Reaction of an oxazole-derived substrate with a strong acid. | 1,3-Dication |

| 2. Charge Migration | Rearrangement of charge to form a more stable intermediate. | 1,4-Dication |

| 3. Ring Closure | Intramolecular cyclization to form a new ring structure. | Polycyclic Intermediate |

| 4. Ring Opening | Cleavage of a bond to yield the final rearranged product. | Aza-Polycyclic Aromatic Compound |

This table outlines the key mechanistic steps in a cascade reaction starting from an oxazole derivative as described in the literature. nih.gov

1,3-Dipolar Cycloaddition Reactions in Oxazole Synthesis

The 1,3-dipolar cycloaddition is a powerful and widely utilized reaction for the synthesis of five-membered heterocyclic rings, including the oxazole scaffold. mdpi.comresearchgate.net This reaction involves the combination of a 1,3-dipole (a molecule with a three-atom pi-system and four pi-electrons) with a dipolarophile (typically an alkene or alkyne). mdpi.commdpi.com In the context of oxazole synthesis, a common 1,3-dipole is a nitrile oxide, which can be generated in situ from precursors like chloroximes or α-nitroketones. researchgate.netmdpi.com The nitrile oxide then reacts with an alkyne (the dipolarophile) in a concerted or stepwise fashion to form the oxazole ring. This method is highly versatile, allowing for the introduction of various substituents onto the resulting heterocyclic core, making it a cornerstone in the synthesis of functionally diverse oxazole and isoxazole (B147169) derivatives. researchgate.net

Mechanistic Investigations through Intermediate Identification

Elucidating the precise mechanisms of complex organic reactions involving oxazoles requires the identification and characterization of transient intermediates. Modern analytical techniques, particularly spectroscopic methods and isotopic labeling, are indispensable tools for gaining insight into these short-lived species.

Spectroscopic Monitoring of Reaction Intermediates (e.g., Enamine Intermediates via MS(ESI), Alkylidene Oxazolines via NMR)

Spectroscopic methods provide a direct means of observing reaction intermediates in real-time or by trapping them for analysis.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is exceptionally sensitive for detecting charged or easily protonated intermediates present in low concentrations. nih.gov In many organocatalytic reactions, intermediates such as iminium ions or enamines are key to the catalytic cycle. nih.gov ESI-MS can effectively detect these species, providing direct evidence for their existence and helping to map the reaction pathway. nih.gov The ability to couple ESI-MS with ion mobility separation (IMS) further allows for the differentiation of isomeric intermediates, offering a deeper level of structural insight. nih.gov

Nuclear Magnetic Resonance (NMR): NMR spectroscopy is a powerful tool for monitoring the progress of a reaction in solution. By acquiring spectra at various time points, the consumption of reactants and the formation of products can be tracked. Crucially, new signals appearing and disappearing during the reaction can be assigned to transient intermediates, such as alkylidene oxazolines. The structural information derived from chemical shifts and coupling constants in ¹H and ¹³C NMR spectra can fully characterize these intermediates, confirming their role in the proposed mechanism.

Table 2: Spectroscopic Techniques for Intermediate Identification

| Technique | Type of Intermediate Detected | Key Advantages |

|---|---|---|

| ESI-MS | Charged or easily protonated species (e.g., Enamine Intermediates) | High sensitivity; suitable for low-concentration species. nih.gov |

| NMR | Structurally distinct species in solution (e.g., Alkylidene Oxazolines) | Provides detailed structural information; non-invasive. |

Deuteration Experiments in Mechanistic Elucidation

Deuteration, or the replacement of a hydrogen atom with its isotope deuterium (B1214612), is a classic and effective method for probing reaction mechanisms. researchgate.net By strategically placing a deuterium label within a reactant molecule, its fate can be traced throughout the reaction. The position of the deuterium atom in the final product provides definitive information about bond-forming and bond-breaking events. Furthermore, this technique is used to measure kinetic isotope effects (KIEs). iaea.org A significant change in the reaction rate upon substituting hydrogen with deuterium at a specific site indicates that the cleavage of that C-H bond is part of the rate-determining step of the reaction, providing powerful evidence to support or refute a proposed mechanism. iaea.org

Advanced Spectroscopic Characterization of 2 Ethyl 5 Methyloxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural determination of organic compounds like 2-Ethyl-5-methyloxazole. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular framework.

Proton (¹H) NMR Spectroscopic Analysis of Substituents

Proton NMR (¹H NMR) spectroscopy reveals the chemical environment of hydrogen atoms within a molecule. For this compound, the spectrum would display characteristic signals for the ethyl and methyl substituents attached to the oxazole (B20620) ring.

The ethyl group at the C2 position is expected to show a quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃) due to spin-spin coupling. The methyl group at the C5 position would appear as a singlet, as it has no adjacent protons to couple with. The lone proton on the oxazole ring at the C4 position would also produce a singlet.

Based on typical chemical shift values for similar heterocyclic compounds, the expected ¹H NMR data for this compound is summarized below.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ring CH (C4-H) | ~6.5 - 7.0 | Singlet (s) | N/A |

| Ethyl -CH₂ (C2) | ~2.7 - 2.9 | Quartet (q) | ~7.5 |

| Methyl -CH₃ (C5) | ~2.3 - 2.5 | Singlet (s) | N/A |

Note: Data are predicted based on analogous structures. The exact values may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts are influenced by the atom's hybridization and its electronic environment.

The C2 and C5 carbons, being attached to the heteroatoms (nitrogen and oxygen) in the oxazole ring, are expected to appear significantly downfield. The C4 carbon will be more upfield in comparison. The carbons of the ethyl and methyl substituents will have characteristic shifts in the alkyl region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (Oxazole Ring) | ~160 - 165 |

| C5 (Oxazole Ring) | ~148 - 152 |

| C4 (Oxazole Ring) | ~120 - 125 |

| Ethyl -CH₂ (C2) | ~20 - 25 |

| Methyl -CH₃ (C5) | ~10 - 15 |

Note: Data are predicted based on analogous structures and general ¹³C NMR chemical shift trends. clockss.org

Two-Dimensional NMR Techniques (e.g., H,H-COSY)

Two-dimensional (2D) NMR techniques, such as Homonuclear Correlation Spectroscopy (H,H-COSY), are invaluable for establishing the connectivity between protons in a molecule. youtube.com A COSY spectrum displays ¹H NMR data on two axes, with cross-peaks indicating which protons are coupled to each other. libretexts.org

For this compound, a COSY experiment would show a cross-peak connecting the signals of the methylene (-CH₂) and methyl (-CH₃) protons of the ethyl group. This confirms that these two groups are adjacent. The singlets corresponding to the C4-H and the C5-methyl protons would only show peaks along the diagonal, as they are not coupled to any other protons. youtube.com This technique provides unambiguous confirmation of the assignment of the ethyl group's signals.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural identification.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a characteristic fingerprint of the molecule. libretexts.org

The mass spectrum of this compound (molecular weight: 111.14 g/mol ) would be expected to show a molecular ion peak (M⁺) at m/z 111. nih.gov Studies on alkyl-substituted oxazoles have shown that fragmentation patterns are distinctive and can be used to determine the location of substituents. scispace.com

A primary fragmentation pathway for 2-substituted oxazoles is the cleavage of the bond beta to the oxazole ring. For this compound, this would involve the loss of a methyl radical (•CH₃) from the ethyl group, leading to a prominent peak at m/z 96 (M-15). Another significant fragmentation could be the loss of carbon monoxide (CO) from the molecular ion, a common fragmentation for oxazoles, which would result in a peak at m/z 83. scispace.com

For the related compound, 2-iso-Propyl-4-ethyl-5-methyloxazole, the EI-MS spectrum shows significant fragmentation, which can serve as an analogy. nist.gov

Table 3: Predicted Major Fragments in the EI-MS of this compound

| m/z Value | Proposed Fragment | Significance |

|---|---|---|

| 111 | [C₆H₉NO]⁺ | Molecular Ion (M⁺) |

| 96 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group |

| 83 | [M - CO]⁺ | Loss of carbon monoxide from the ring |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion and Adduct Detection

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺), with minimal fragmentation. This makes it an excellent method for accurately determining the molecular weight of a compound.

For this compound, ESI-MS in positive ion mode would be expected to show a strong signal for the protonated molecule at m/z 112.1. If sodium salts are present in the sample or solvent, a sodium adduct peak at m/z 134.1 ([M+Na]⁺) might also be observed. The high accuracy of ESI-MS, especially when coupled with a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap, allows for the determination of the elemental composition of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique indispensable for the unambiguous identification of chemical compounds and the elucidation of their fragmentation pathways. It provides the exact mass of a molecule with high precision, which allows for the determination of its elemental composition.

For this compound, the calculated monoisotopic mass is 111.068413911 Da. nih.gov This high-resolution measurement is critical for distinguishing it from other isomers or compounds with the same nominal mass.

Based on the fragmentation patterns of similar structures, a plausible fragmentation pathway for this compound can be proposed. The initial molecular ion ([M]⁺•) would be observed at m/z 111. Subsequent fragmentation could involve the loss of a methyl radical (•CH₃) from the ethyl group (α-cleavage), leading to a stable cation at m/z 96. Another likely fragmentation is the cleavage of the ethyl group, resulting in the loss of ethene (C₂H₄) via a McLafferty-type rearrangement if a gamma-hydrogen is accessible, or simple bond cleavage to lose an ethyl radical (•C₂H₅), yielding a fragment at m/z 82. Cleavage of the oxazole ring itself can also occur, leading to the formation of various smaller charged species.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Fragment Ion | Proposed Formula | Calculated Exact Mass (Da) |

| [C₆H₉NO]⁺• | C₆H₉NO | 111.0684 |

| [C₅H₆NO]⁺ | C₅H₆NO | 96.0449 |

| [C₄H₄NO]⁺ | C₄H₄NO | 82.0293 |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and molecular structure of a compound based on its vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational transitions of specific chemical bonds. Although an experimental FT-IR spectrum for this compound is not provided in the search results, a predicted spectrum can be constructed based on the characteristic absorption frequencies of its constituent functional groups. pressbooks.pubuc.edu

The structure of this compound contains C-H bonds in both the ethyl and methyl groups, a C=N bond and a C=C bond within the oxazole ring, and a C-O-C ether linkage in the ring. The expected vibrational frequencies for these groups are summarized in the table below.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (sp³) | Stretching | 2850-3000 | Strong |

| C=N (in oxazole ring) | Stretching | 1640-1690 | Medium-Weak |

| C=C (in oxazole ring) | Stretching | 1550-1650 | Medium-Weak |

| C-O-C (in oxazole ring) | Asymmetric Stretching | 1200-1275 | Strong |

| C-H (in-plane bend) | Bending | 1350-1480 | Medium |

| C-H (out-of-plane bend) | Bending | 650-1000 | Strong |

Raman Spectroscopy Applications in Oxazole Analysis

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. wikipedia.org It is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable tool for analyzing the skeletal structure of molecules. wikipedia.org While specific Raman data for this compound is not available, the application of Raman spectroscopy to aromatic and heterocyclic compounds is well-established. scilit.comscispace.comresearchgate.net

For this compound, Raman spectroscopy could be employed to:

Confirm the presence of the oxazole ring: The characteristic ring breathing vibrations of the oxazole moiety would produce distinct and identifiable Raman signals.

Analyze the substitution pattern: The vibrations associated with the ethyl and methyl substituents would provide information about their attachment to the oxazole ring.

Study intermolecular interactions: In the solid state, changes in the Raman spectrum can indicate the presence of intermolecular forces such as π-π stacking.

The analysis of Raman spectra of alkyl-substituted azaoxa scilit.comcirculenes has demonstrated the utility of this technique in assigning vibrational modes in complex heterocyclic systems, often aided by DFT calculations. kiku.dk A similar approach could be applied to this compound to gain a deeper understanding of its vibrational properties.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and details of intermolecular interactions. Although a crystal structure for this compound has not been specifically reported in the provided search results, data from various substituted oxazole derivatives can be used to infer its likely solid-state structure. nih.govscispace.commdpi.comrsc.orgnih.gov

Determination of Bond Lengths and Angles in Oxazole Ring Systems

The geometry of the oxazole ring is well-characterized through numerous crystallographic studies of its derivatives. nih.govresearchgate.net The ring is planar, and the bond lengths exhibit a distinct pattern of single and double bond character. researchgate.net Based on studies of related oxazole structures, the expected bond lengths and angles for the oxazole ring in this compound can be estimated.

Table 3: Typical Bond Lengths and Angles in Substituted Oxazole Rings

| Bond | Typical Length (Å) | Angle | Typical Angle (°) |

| O1-C2 | 1.35 - 1.38 | C5-O1-C2 | 103 - 106 |

| C2-N3 | 1.30 - 1.33 | O1-C2-N3 | 114 - 116 |

| N3-C4 | 1.38 - 1.41 | C2-N3-C4 | 105 - 108 |

| C4-C5 | 1.34 - 1.37 | N3-C4-C5 | 108 - 110 |

| C5-O1 | 1.36 - 1.39 | C4-C5-O1 | 106 - 109 |

Data compiled from representative oxazole crystal structures. nih.govscispace.comresearchgate.net

Analysis of Intermolecular Interactions (e.g., π-π Stacking)

In the solid state, the packing of molecules is governed by intermolecular forces. For aromatic and heteroaromatic compounds like oxazoles, π-π stacking is a common and important interaction that influences the crystal structure and physical properties. nih.govresearchgate.net This interaction involves the face-to-face or offset stacking of the planar oxazole rings.

Computational Chemistry and Theoretical Studies on 2 Ethyl 5 Methyloxazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools in computational chemistry for investigating the properties of molecules. irjweb.com Methods like Ab Initio and Density Functional Theory (DFT) are commonly employed to understand the behavior of chemical systems at the electronic level. irjweb.com However, specific studies applying these methods to 2-Ethyl-5-methyloxazole are not present in the surveyed literature.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a molecule like this compound, with its flexible ethyl group, conformational analysis would be crucial to identify the different possible spatial arrangements (rotamers) and their relative stabilities. lumenlearning.comutdallas.edu This analysis helps in understanding how the molecule's shape influences its properties and interactions. Such studies have been conducted for various other heterocyclic compounds to determine preferred substituent orientations, but specific data tables of bond lengths, angles, and dihedral angles for the optimized geometries of this compound are not available in the reviewed literature. rsc.orgnih.govacs.org

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical and physical properties. Analyses such as the distribution of molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), the calculation of net atomic charges, and the determination of the molecular dipole moment provide deep insights into a molecule's reactivity and intermolecular interactions. irjweb.com For instance, the HOMO-LUMO energy gap is a key indicator of chemical reactivity. While DFT studies on other oxazole (B20620) derivatives have been performed to elucidate these properties, specific values for the molecular orbitals, net charges on each atom, and the dipole moment of this compound have not been reported in the searched scientific papers. irjweb.comsemanticscholar.org

Theoretical Prediction of Spectroscopic Parameters

Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, are powerful tools for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netgithub.io These predictions are invaluable for confirming molecular structures and assigning experimental spectra. A theoretical NMR investigation of this compound would involve calculating the expected ¹H and ¹³C chemical shifts for its various conformers and comparing them with experimental data. While the principles of computational NMR prediction are well-established, and online tools for such predictions exist, specific GIAO-calculated NMR chemical shift tables for this compound are absent from the reviewed literature. github.ionih.govnmrdb.org

Reactivity Prediction and Mechanistic Modeling

Computational chemistry also offers powerful tools to predict how and where a molecule is likely to react. These methods are crucial for designing new synthetic routes and understanding reaction mechanisms.

Local Reactivity Descriptors

Local reactivity descriptors, such as Fukui functions, are derived from conceptual DFT and are used to identify the most reactive sites within a molecule for electrophilic, nucleophilic, or radical attack. wikipedia.orgfaccts.de The Fukui function quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. wikipedia.org By calculating these values for each atom in this compound, one could predict which atoms are most susceptible to attack, guiding synthetic efforts. Although Fukui functions have been applied to various nitrogen-containing heterocycles to understand their reactivity, specific calculated values and reactivity site predictions for this compound are not documented in the available research. researchgate.netresearchgate.netnih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs. This analysis provides detailed information about charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions between orbitals. These interactions are key to understanding molecular stability and reactivity. An NBO analysis of this compound would offer insights into the electronic interactions between the oxazole ring and its ethyl and methyl substituents. Despite its utility, specific NBO analysis data, such as tables of orbital occupancies and stabilization energies for this compound, could not be found in the surveyed scientific literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is a 3D representation of the electrostatic potential mapped onto the electron density surface of a molecule. Different colors on the MEP map indicate different values of the electrostatic potential.

For a molecule like this compound, an MEP map would typically reveal the following:

Negative Regions (Red/Yellow): These areas correspond to regions of high electron density and are indicative of sites susceptible to electrophilic attack. In the case of this compound, the nitrogen and oxygen atoms of the oxazole ring would be expected to be the most electron-rich regions, appearing as red or yellow on the MEP map. These sites would be the most likely to interact with positively charged species or the positive end of a dipole.

Positive Regions (Blue): These areas represent regions of low electron density, or electron-poor regions, and are prone to nucleophilic attack. The hydrogen atoms of the ethyl and methyl groups, as well as the regions around the carbon atoms of the oxazole ring, would likely exhibit a positive electrostatic potential.

Neutral Regions (Green): These areas indicate regions of neutral electrostatic potential.

While specific MEP maps for this compound are not available, the general principles of MEP analysis suggest that the heteroatoms in the oxazole ring play a crucial role in determining the molecule's reactive sites.

Theoretical Investigations of Electronic Properties (e.g., Hyperpolarizability)

The electronic properties of a molecule, such as its hyperpolarizability, are crucial for understanding its behavior in the presence of an external electric field and for predicting its potential applications in nonlinear optics (NLO). Hyperpolarizability is a measure of the non-linear response of a molecule to an applied electric field.

Theoretical investigations of the hyperpolarizability of this compound would typically involve quantum chemical calculations using methods such as Density Functional Theory (DFT). These calculations would aim to determine the first hyperpolarizability (β) of the molecule. A high β value suggests that the molecule has significant NLO properties.

The key factors influencing the hyperpolarizability of an organic molecule include:

Presence of π-conjugated systems: The oxazole ring in this compound provides a degree of π-conjugation.

Although no specific hyperpolarizability values for this compound have been reported in the literature, studies on other oxazole derivatives have shown that the nature and position of substituents on the oxazole ring can significantly impact their NLO properties. Theoretical calculations would be necessary to quantify these effects for this compound.

Applications in Advanced Organic Synthesis and Materials Science

2-Ethyl-5-methyloxazole as a Versatile Synthetic Building Block

This compound serves as a valuable starting material in the construction of more complex molecular architectures. Its utility as a synthetic building block stems from the reactivity of the oxazole (B20620) ring and the potential for functionalization of its substituents.

Precursor in the Synthesis of Complex Heterocyclic Compounds

The oxazole ring system is a key component in numerous biologically active natural products and synthetic compounds. While specific examples detailing the use of this compound as a direct precursor in the synthesis of complex heterocyclic compounds are not extensively documented in publicly available literature, the general reactivity of the oxazole moiety suggests its potential in various synthetic transformations. Oxazoles can participate in cycloaddition reactions, such as Diels-Alder reactions, acting as dienes or dienophiles to construct polycyclic systems. Furthermore, the oxazole ring can be a precursor to other heterocyclic systems through ring-opening and rearrangement reactions. For instance, treatment of oxazoles with certain reagents can lead to the formation of pyridines, furans, or pyrroles, highlighting the versatility of the oxazole core in heterocyclic transformations.

Intermediates for Advanced Chemical Synthesis

Substituted oxazoles are recognized as important intermediates in the multi-step synthesis of complex molecules. The ethyl and methyl groups on the 2- and 5-positions of this compound can be subjected to various chemical modifications to introduce further complexity. For example, the methyl group could potentially undergo functionalization through radical halogenation or oxidation to an aldehyde or carboxylic acid, providing a handle for further synthetic elaboration. The oxazole ring itself can be cleaved under specific conditions to unmask other functional groups, a strategy often employed in total synthesis.

Derivatization and Functionalization Strategies for Oxazole Enhancement

To expand the synthetic utility and explore the structure-activity relationships of oxazole-containing compounds, various derivatization and functionalization strategies are employed. These strategies aim to introduce diverse functional groups onto the oxazole core, thereby modulating the molecule's physical, chemical, and biological properties.

Introduction of Diverse Functional Groups onto the Oxazole Core

The introduction of functional groups onto the this compound core can be achieved through several methods. Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can potentially occur at the C4 position of the oxazole ring, which is the most nucleophilic carbon atom. However, the oxazole ring is generally considered to be electron-deficient, making electrophilic substitution challenging without activating groups.

Alternatively, lithiation of the oxazole ring, followed by quenching with an electrophile, is a powerful method for introducing a wide range of functional groups. For instance, deprotonation at the C4 position with a strong base like n-butyllithium, followed by reaction with an aldehyde, ketone, or ester, would introduce a new carbon-carbon bond and a functional group.

Synthesis of Substituted Oxazole Carboxylates

The synthesis of substituted oxazole carboxylates is a significant area of research, as these compounds are valuable intermediates for the preparation of pharmaceuticals and other fine chemicals. While specific methods for the direct carboxylation of this compound are not readily found, general methodologies for the synthesis of oxazole carboxylates can be applied. One common approach involves the condensation of an α-amino ketone with an orthoester to form the oxazole ring with a pre-installed carboxylate group. Another strategy is the oxidation of a methyl or other alkyl group at a suitable position on the oxazole ring to a carboxylic acid.

A convenient and efficient synthesis of novel achiral and chiral heterocyclic amino acid-like building blocks has been developed through the reaction of β-enamino ketoesters with hydroxylamine (B1172632) hydrochloride to prepare regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates.

| Starting Material | Reagents | Product | Significance |

| β-enamino ketoesters | Hydroxylamine hydrochloride | Regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates | Provides access to novel amino acid-like building blocks for drug discovery and chemical biology. |

Role of Oxazole Derivatives in Ligand Design for Catalysis

The nitrogen atom in the oxazole ring possesses a lone pair of electrons, making it a potential coordination site for metal ions. This property has led to the exploration of oxazole-containing molecules as ligands in coordination chemistry and catalysis. The substituents on the oxazole ring can be tailored to fine-tune the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity.

Analytical Chemistry and Detection in Complex Natural Matrices

Chromatographic Separation Techniques (e.g., UHPLC) for Oxazole (B20620) Profiling

The analysis of oxazoles, including 2-Ethyl-5-methyloxazole, in complex natural samples relies heavily on high-performance chromatographic methods to separate them from a multitude of other compounds. Ultra-High-Performance Liquid Chromatography (UHPLC) is a powerful technique for this purpose, offering significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. These improvements are crucial for creating detailed "oxazole profiles" of a given sample.

The separation of oxazoles and their isomers is typically achieved by selecting appropriate stationary and mobile phases. For instance, chiral stationary phases are essential for the separation of enantiomers, which are mirror-image isomers that can have different biological properties. researchgate.netscilit.com Studies on similar azole compounds have demonstrated successful separations using various elution modes, including normal phase, polar organic, and reversed-phase chromatography. scilit.com The choice of column, such as those based on macrocyclic glycopeptides or derivatized carbohydrates, can be tailored to the specific separation challenge. researchgate.netscilit.com While specific UHPLC methods dedicated solely to this compound are not extensively detailed in the literature, the principles derived from the separation of other structurally related azole compounds are directly applicable. ukm.my For Mass Spectrometry (MS) compatible applications, mobile phase modifiers like formic acid are often used instead of non-volatile acids like phosphoric acid. sielc.com

| Parameter | Typical Conditions for Azole/Oxazole Separation | Purpose |

| Technique | UHPLC, HPLC, Supercritical Fluid Chromatography (SFC) | Provides high-resolution separation of complex mixtures. ukm.mynih.gov |

| Stationary Phase | C18 (for reversed-phase), Chiral Stationary Phases (e.g., derivatized amylose (B160209) or maltodextrin) | C18 is common for general separation; chiral phases are required for enantiomer separation. researchgate.netscilit.com |

| Mobile Phase | Acetonitrile, Methanol, Water, Heptane, Ethanol (often with additives like formic acid) | The solvent composition is optimized to achieve the best separation (resolution) of target compounds. researchgate.netsielc.com |

| Elution Mode | Isocratic or Gradient | Gradient elution is often used for complex samples containing compounds with a wide range of polarities. |

| Detector | UV, Diode Array Detector (DAD), Mass Spectrometer (MS) | MS provides the highest selectivity and structural information. |

This table presents a generalized summary of chromatographic conditions based on methods used for separating various azole compounds, which are applicable for profiling this compound.

Hyphenated Mass Spectrometry Techniques (e.g., QTOF-MS) for Identification in Complex Mixtures

For unambiguous identification of this compound in complex matrices, chromatography alone is often insufficient. The coupling of a chromatographic system like UHPLC to a mass spectrometer provides the necessary selectivity and sensitivity. Hyphenated techniques, particularly UHPLC-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS), are exceptionally well-suited for this task. mdpi.com QTOF-MS analyzers offer high mass resolution and accuracy, enabling the determination of the elemental composition of a molecule from its exact mass. mdpi.comfrontiersin.org

When a sample extract is analyzed, the UHPLC separates the components over time. As each compound, such as this compound, elutes from the column, it enters the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI) where it is charged to form molecular ions. mdpi.com The QTOF analyzer then measures the mass-to-charge ratio (m/z) of these ions with high precision. Further fragmentation of the molecular ion (MS/MS) can be performed to generate a characteristic pattern of product ions. frontiersin.org This fragmentation pattern serves as a structural fingerprint, allowing for confident identification by comparing it to spectral libraries or predicted fragmentation data. frontiersin.orghmdb.ca This approach is invaluable for distinguishing the target compound from background noise and other co-eluting substances in matrices like food or biological samples. nih.govresearchgate.net

| Technique | Advantage for this compound Identification |

| UHPLC-QTOF-MS | Combines the high separation power of UHPLC with the high mass accuracy and resolution of QTOF-MS. mdpi.com |

| High-Resolution MS | Allows for the determination of the precise molecular formula, aiding in distinguishing between compounds with the same nominal mass. |

| Tandem MS (MS/MS) | Provides structural information through characteristic fragmentation patterns, increasing confidence in identification. frontiersin.org |

| Electrospray Ionization (ESI) | A soft ionization technique suitable for generating intact molecular ions of polar to moderately polar compounds like oxazoles, often in positive ion mode. mdpi.com |

This interactive table summarizes the advantages of using hyphenated mass spectrometry techniques for the identification of this compound.

Differentiation and Quantification of Oxazole Isomers in Analytical Contexts

A significant analytical challenge is the differentiation and quantification of structural isomers, such as this compound and its positional isomer 5-Ethyl-2-methyloxazole (B12708846). hmdb.cahmdb.ca These compounds have the exact same molecular weight and elemental composition, making them indistinguishable by mass spectrometry alone without prior separation or distinct fragmentation patterns.

Chromatographic separation is the primary strategy for differentiating isomers. As discussed, techniques like UHPLC can resolve isomers if the column and mobile phase are carefully optimized. ukm.my Because isomers have different physical arrangements of atoms, they will interact differently with the stationary phase, leading to different retention times.

Once separated chromatographically, mass spectrometry can be used for quantification. For accurate quantification using UPLC-QTOF-MS, a calibration curve is constructed using certified reference standards of this compound. mdpi.com This involves analyzing a series of standard solutions at known concentrations to establish a linear relationship between concentration and the measured signal intensity (peak area). mdpi.com The concentration of the analyte in an unknown sample can then be determined by comparing its signal intensity to the calibration curve. The development of such methods includes establishing key validation parameters like the limit of detection (LOD) and limit of quantification (LOQ). mdpi.comresearchgate.net

| Isomer | Molecular Formula | Molecular Weight | Key Differentiator | Predicted m/z [M+H]⁺ |

| This compound | C₆H₉NO | 111.14 g/mol | Chromatographic retention time and potentially unique MS/MS fragmentation patterns. hmdb.ca | 112.0757 |

| 5-Ethyl-2-methyloxazole | C₆H₉NO | 111.14 g/mol | Chromatographic retention time and potentially unique MS/MS fragmentation patterns. hmdb.ca | 112.0757 |

This table highlights the identical mass properties of this compound and a key isomer, emphasizing the critical role of chromatography in their differentiation.

Future Research Directions and Outlook in Oxazole Chemistry

Development of Novel and Sustainable Synthetic Routes

A primary objective in modern organic synthesis is the development of green and sustainable methods, and oxazole (B20620) synthesis is no exception. ijpsonline.com Future efforts will move beyond classical methods like the Robinson-Gabriel and Bredereck syntheses, which often require harsh conditions or stoichiometric reagents. tandfonline.com The focus is shifting towards approaches that offer higher efficiency, milder conditions, and reduced environmental impact. ijpsonline.com

Key areas of development include:

Catalytic Systems: The use of transition-metal catalysts (e.g., palladium, copper, gold) is expanding. ijpsonline.comresearchgate.net For instance, palladium-catalyzed direct arylation allows for the formation of C-C bonds on the oxazole ring with high efficiency. tandfonline.com Gold-catalyzed cycloisomerization of propargylic amides provides a versatile route to polysubstituted oxazoles under mild conditions. ijpsonline.comresearchgate.net

Green Solvents and Conditions: Research into using alternative reaction media, such as ionic liquids, is gaining traction. ijpsonline.com Ionic liquids can serve as both solvent and catalyst, and can often be recycled and reused multiple times without significant loss of product yield, enhancing the sustainability of the process. ijpsonline.com

Energy-Efficient Synthesis: Techniques like microwave-assisted and ultrasound-assisted synthesis are being explored to reduce reaction times and energy consumption. ijpsonline.comresearchgate.net For example, microwave irradiation has been successfully used to synthesize 2,4-disubstituted oxazoles rapidly. tandfonline.com

| Synthetic Approach | Description | Advantages | Reference Example |

|---|---|---|---|

| Traditional Methods (e.g., Bredereck, Robinson-Gabriel) | Classic condensation and cyclization reactions, often requiring harsh conditions (e.g., strong acids, high temperatures). | Well-established and understood. | Reaction of α-haloketones with amides. ijpsonline.com |

| Metal-Catalyzed Cyclizations/Cross-Couplings | Use of catalysts like gold, palladium, or copper to facilitate ring formation or functionalization. | High efficiency, milder conditions, broad substrate scope. | Gold-catalyzed cycloisomerization of propargylic amides. researchgate.net |

| Microwave/Ultrasound-Assisted Synthesis | Application of alternative energy sources to accelerate reactions. | Drastically reduced reaction times, often improved yields. | Microwave-stimulated synthesis from 2-bromoacetophenone (B140003) and urea. tandfonline.com |

| Synthesis in Ionic Liquids | Using ionic liquids as recyclable solvents and sometimes as catalysts. | Environmentally friendly (recyclable), high yields. | One-pot van Leusen synthesis using [bmim]Br as a solvent. ijpsonline.com |

| Photoredox Catalysis | Using visible light to catalyze reactions, often under very mild, room-temperature conditions. | Sustainable (uses light energy), avoids harsh reagents, high functional group tolerance. | Tandem oxidative cyclization of α-bromo ketones and amines without transition metals. organic-chemistry.org |

Advanced Mechanistic Investigations of Oxazole Reactions

A deeper, fundamental understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. While the general pathways of many oxazole syntheses, such as the van Leusen reaction, are known, the intricate details of intermediate steps, transition states, and catalytic cycles are often not fully elucidated. nih.gov

Future research will likely employ advanced techniques to probe these mechanisms:

In-situ Spectroscopy: Techniques like real-time NMR and IR spectroscopy can be used to observe the formation and consumption of intermediates during a reaction, providing direct evidence for proposed pathways.

Kinetic Studies: Detailed kinetic analysis can help determine the rate-limiting steps and the influence of different catalysts, substrates, and conditions on the reaction rate.

Isotopic Labeling: Using isotopically labeled starting materials (e.g., with ¹³C, ¹⁵N, or ²H) allows chemists to track the path of specific atoms throughout the reaction, confirming bond formations and cleavage events.

By gaining a more precise understanding of mechanisms, such as the [3+2] cycloaddition in the van Leusen synthesis or the intramolecular cyclization steps in metal-catalyzed processes, chemists can rationally design better catalysts, select optimal reaction conditions, and predict the outcomes for new substrates, leading to more robust and reliable synthetic routes. researchgate.netnih.gov

Expansion of Computational Modeling for Oxazole Reactivity and Properties

Computational chemistry has become an indispensable tool in modern chemical research. For oxazole chemistry, methods like Density Functional Theory (DFT) and other Ab-initio calculations are increasingly used to predict and understand the behavior of these molecules. worldwidejournals.com

Future applications of computational modeling in this field will expand significantly:

Predicting Reactivity and Regioselectivity: Calculations can determine the electron density at different positions on the oxazole ring (C2, C4, C5), predicting where electrophilic or nucleophilic substitution is most likely to occur. tandfonline.comworldwidejournals.com This is vital for planning the synthesis of complex, multi-substituted oxazoles.

Designing Novel Derivatives: Computational tools can be used for the in silico design of new oxazole derivatives with specific desired properties. jcchems.com For example, by modeling the interaction of an oxazole derivative with a biological target like an enzyme or receptor, researchers can predict its potential therapeutic activity before it is ever synthesized in the lab. jcchems.com

Elucidating Reaction Mechanisms: Computational modeling can map out entire reaction pathways, calculating the energies of intermediates and transition states. This complements experimental studies by providing a theoretical framework to explain observed reactivity and selectivity.

QSAR Studies: Quantitative Structure-Activity Relationship (QSAR) models use calculated molecular properties (e.g., dipole moment, polarizability, LogP) to predict the biological activity or toxicity of a compound. worldwidejournals.comjcchems.com Such studies can accelerate the drug discovery process by prioritizing the most promising candidates for synthesis and testing. worldwidejournals.com

Exploration of New Roles for Oxazoles in Emerging Chemical Fields

While oxazoles are well-established in medicinal chemistry and as flavor compounds, their unique electronic and structural properties make them attractive candidates for a range of emerging applications. tandfonline.comnih.gov Future research will focus on unlocking this potential.

Materials Science: The rigid, planar, and electron-rich nature of the oxazole ring makes it a promising building block for organic electronic materials. Trisubstituted oxazoles have been shown to possess interesting properties like fluorescence and photochromism. chemrxiv.org This opens up possibilities for their use in organic light-emitting diodes (OLEDs), sensors, and molecular switches.

Chemical Biology: Functionalized oxazoles can be developed as molecular probes to study biological processes. For example, their fluorescent properties could be harnessed to label and visualize specific biomolecules within cells. The development of "click chemistry" reactions involving functionalized ethynyl (B1212043) oxazoles provides a powerful tool for attaching the oxazole core to larger biological molecules with high efficiency and specificity. chemrxiv.org

Catalysis: The oxazole ring, with its nitrogen and oxygen heteroatoms, has the potential to act as a ligand for metal catalysts or even as an organocatalyst itself. Research into new oxazole-based ligands could lead to catalysts with novel reactivity and selectivity for a variety of organic transformations.

By pushing the boundaries of where and how oxazoles are used, researchers can leverage the rich chemistry of this heterocyclic system to address challenges in diverse scientific and technological fields. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Ethyl-5-methyloxazole, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves cyclization of precursor molecules (e.g., ethyl acetoacetate derivatives) under reflux conditions. For example, refluxing with acetic acid as a catalyst followed by recrystallization in ethanol yields high-purity products. Thin-layer chromatography (TLC) using a solvent system of toluene/ethyl acetate/water (8.7:1.2:1.1) is recommended to monitor purity . Adjusting reflux time and catalyst concentration (e.g., nano-ZnO) can improve yield .

Q. Which characterization techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly for distinguishing alkyl substituents on the oxazole ring. Mass spectrometry (MS) provides molecular weight validation, while elemental analysis ensures stoichiometric accuracy. For example, discrepancies in spectral data (e.g., unexpected peaks in NMR) can be resolved by repeating purification steps (e.g., recrystallization) and cross-validating with gas chromatography (GC) .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the reactivity of this compound derivatives?

- Methodological Answer : Density functional theory (DFT) calculations and molecular docking studies (e.g., using AutoDock Vina) can model interactions between this compound derivatives and biological targets (e.g., enzymes). For instance, modifying the ethyl or methyl groups alters electron density, affecting binding affinity. Docking simulations should incorporate solvent effects (e.g., water models) and validate results with in vitro assays .

Q. What strategies resolve contradictions in biological activity data for this compound analogs?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from assay conditions (e.g., pH, solvent polarity) or impurities. Systematic replication under controlled conditions (e.g., standardized broth microdilution for antimicrobial testing) and HPLC purification are recommended. Cross-referencing spectral data (NMR/MS) with literature values ensures compound integrity .

Q. How does solvent selection impact the catalytic efficiency of this compound in CO2 capture applications?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance solubility and catalytic activity in CO2 absorption systems. For aqueous applications (e.g., industrial CO2 scrubbing), optimizing the solvent-to-catalyst ratio (e.g., 2:1 v/v) and using surfactants (e.g., CTAB) improve stability. Kinetic studies via gas chromatography-mass spectrometry (GC-MS) track reaction progress .

Q. What structural modifications enhance the thermal stability of this compound for material science applications?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., nitro or cyano) at the 4-position of the oxazole ring increases thermal stability. Thermogravimetric analysis (TGA) under nitrogen atmosphere quantifies decomposition temperatures. Solvent-free synthesis using microwave irradiation reduces side reactions and improves yield .

Data Analysis and Reproducibility

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer : Documenting precise reaction conditions (e.g., temperature ±1°C, molar ratios) and using standardized reagents (e.g., HPLC-grade solvents) minimizes variability. Collaborative validation across labs, as seen in multi-institutional studies, confirms protocol robustness. Open-access sharing of spectral datasets (e.g., via PubChem) aids cross-verification .

Q. What statistical approaches are suitable for analyzing dose-response relationships in biological studies of this compound?

- Methodological Answer : Non-linear regression models (e.g., Hill equation) quantify IC50/EC50 values. For contradictory results, bootstrapping or Monte Carlo simulations assess confidence intervals. Pairwise comparisons (e.g., ANOVA with Tukey post-hoc tests) identify significant differences between derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.